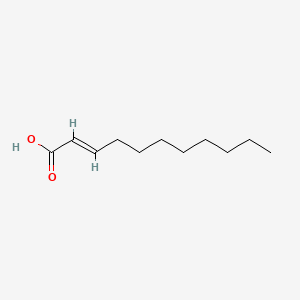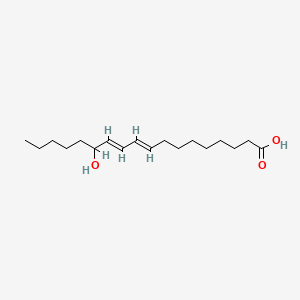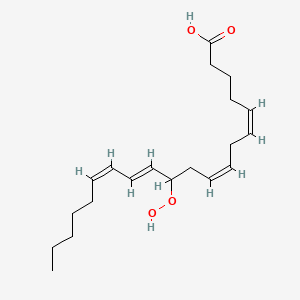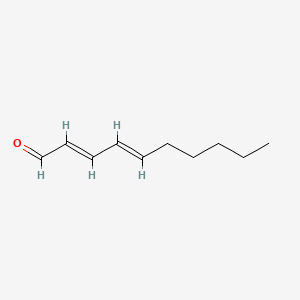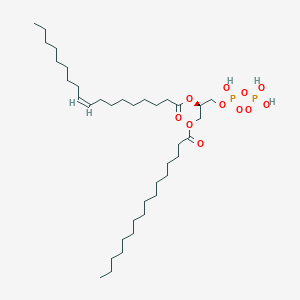
Hypobromite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypobromitee is a chemical compound with the formula BrO−. It is an ion that contains bromine in the +1 oxidation state. Hypobromitee is analogous to hypochlorite, which is found in common bleaches. It is used as a disinfectant and germicide in various industrial applications and also plays a role in the immune system .
Méthodes De Préparation
Hypobromitee salts are typically formed by treating bromine with an aqueous alkali, such as sodium hydroxide or potassium hydroxide. The reaction is rapid at 20°C and can be represented as follows :
[ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ]
In this reaction, bromine disproportionates from oxidation state 0 to oxidation states -1 and +1. Sodium hypobromite can be isolated as an orange solid. this compound is not thermodynamically stable and can further disproportionate into bromide and bromate .
Analyse Des Réactions Chimiques
Hypobromitee undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include :
Oxidation: Hypobromitee can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to bromide.
Disproportionation: Hypobromitee can disproportionate to form bromide and bromate.
The reaction conditions and reagents used in these reactions vary, but they often involve aqueous solutions and controlled temperatures. Major products formed from these reactions include bromide, bromate, and various oxidized organic compounds .
Applications De Recherche Scientifique
Hypobromitee has several scientific research applications, including :
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Plays a role in the immune system, where it is produced by white blood cells to kill germs.
Medicine: Being researched for its potential use in treating bacterial infections, especially antibiotic-resistant bacteria.
Industry: Used as a disinfectant in water treatment, cooling water systems, and swimming pools.
Mécanisme D'action
Hypobromitee exerts its effects primarily through its strong oxidizing properties. In biological systems, it is produced by eosinophils, a type of white blood cell, through the action of the enzyme eosinophil peroxidase. This enzyme catalyzes the oxidation of bromide to hypobromite using hydrogen peroxide . The this compound then acts as a germicide, killing pathogens by oxidizing their cellular components .
Comparaison Avec Des Composés Similaires
Hypobromitee is similar to other hypohalites, such as hypochlorite and hypoiodite. These compounds share similar chemical properties and uses but differ in their reactivity and stability :
Hypochlorite (ClO−): More commonly used in household bleaches and disinfectants. It is more stable than this compound.
Hypoiodite (IO−): Less commonly used and less stable than this compound.
Hypobromitee is unique in its specific applications in industrial water treatment and its role in the immune system, where it is preferred over hypochlorite due to its higher reactivity with certain pathogens .
Propriétés
Formule moléculaire |
BrO- |
|---|---|
Poids moléculaire |
95.9 g/mol |
Nom IUPAC |
hypobromite |
InChI |
InChI=1S/BrO/c1-2/q-1 |
Clé InChI |
JGJLWPGRMCADHB-UHFFFAOYSA-N |
SMILES |
[O-]Br |
SMILES canonique |
[O-]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


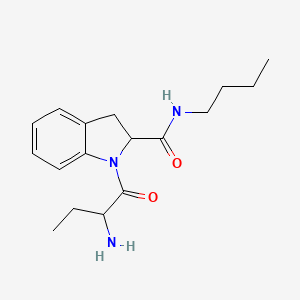
![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)
![11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)

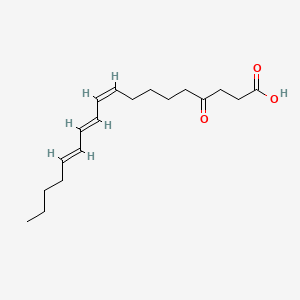
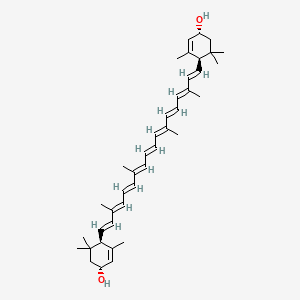
![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)

